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Compound of Interest

Compound Name: 1-(4-Methylbenzyl)azetidine

Cat. No.: B15332866

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for 1-(4-
Methylbenzyl)azetidine. Due to the limited availability of direct experimental data for this
specific compound in public databases, this guide leverages data from the structurally similar
compounds 1-benzylazetidine and p-xylene to predict and cross-reference its key
spectroscopic features. This approach allows for a robust estimation of the expected spectral
characteristics, aiding in the identification and characterization of 1-(4-Methylbenzyl)azetidine
in a research setting.

Data Presentation

The following tables summarize the expected and observed quantitative data for 1-(4-
Methylbenzyl)azetidine and its analogues.

Table 1: Predicted *H NMR Data for 1-(4-Methylbenzyl)azetidine and Comparative Data
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Aromatic Benzylic Azetidine Methyl
Compound Protons Protons Protons Protons Solvent
(ppm) (CH2) (ppm)  (CHz) (ppm)  (CHs) (ppm)
1-(4-
Methylbenzyl ~7.1(d), ~7.2 ~3.3 (1), ~2.1
.y- % @) ~3.6 _ ® ~2.3 CDCls
azetidine (d) (quintet)
(Predicted)
1-
o 3.32 (1), 2.11
Benzylazetidi  7.2-7.4 (m) 3.64 ) N/A CDCls
(quintet)
ne
p-Xylene[1][2] 7.05 (s) N/A N/A 2.30 (s) CDCls

Table 2: Predicted 3C NMR Data for 1-(4-Methylbenzyl)azetidine and Comparative Data

) . Aromati . -

Aromati  Aromati Benzyli Azetidin  Methyl
Compo cC-C

cC-CHs cCH ¢ CHz e CHz CHs Solvent
und (quat.)

(ppm) (ppm) (ppm) (ppm) (ppm)

(ppm)
1-(4-
Methylbe
nzyl)azeti ~129,
] ~136 ~138 ~63 ~54,~18 ~21 CDCls
dine ~128
(Predicte
d)
1- 128.9,
54.4,

Benzylaz N/A 128.1, 139.7 63.2 18.2 N/A CDCls
etidine[3] 126.8 '
b 134.7 129.0 N/A N/A N/A 20.9 CDCls
Xylene[4]

Table 3: Predicted IR Absorption Data for 1-(4-Methylbenzyl)azetidine and Comparative Data
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C-H Aromatic C=C Aromatic C-H Aliphatic C-N Stretch

Compound
Stretch (cm™?) Stretch (cm™?) Stretch (cm™?) (cm™?)

1-(4-
Methylbenzyl)az

i ~3000-3100 ~1600, ~1450 ~2800-3000 ~1100-1200
etidine

(Predicted)

Azetidine
N/A N/A ~2850-2960 ~1130
(General)

p-Xylene
~3020-3080 ~1615, ~1500 ~2850-2975 N/A
(General)

Table 4: Predicted Mass Spectrometry Data for 1-(4-Methylbenzyl)azetidine and Comparative
Data

Compound Molecular lon (M*) (m/z) Key Fragment lons (m/z)

146 (M-CHs), 105 (tropylium
161 ion), 91 (benzyl cation), 56
(azetidine fragment)

1-(4-Methylbenzyl)azetidine
(Predicted)

o 91 (tropylium ion), 56
1-Benzylazetidine[3] 147 o
(azetidine fragment)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented above. Instrument parameters should be optimized for the specific sample and
equipment used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated
chloroform (CDCIs) or another appropriate deuterated solvent in a 5 mm NMR tube.

e Instrumentation: A 400 MHz or higher field NMR spectrometer.
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'H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: 10-12 ppm.

o Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

o Spectral Width: 0-220 ppm.

o Number of Scans: 1024 or more, as 13C has a low natural abundance.

o Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID). Chemical shifts are referenced to the residual
solvent peak (e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

. Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared between two potassium
bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be
prepared by grinding a small amount of the sample with dry KBr powder and pressing it into
a transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

o Spectral Range: 4000-400 cm™1.

o Resolution: 4 cm~1.
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o Number of Scans: 16-32.

o Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is
recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

o Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry
(GC-MS) is suitable. The sample is injected into a GC where it is vaporized and separated
on a capillary column before entering the mass spectrometer. For less volatile or thermally
labile compounds, direct infusion via Electrospray lonization (ESI) or another soft ionization
technique may be used.

e Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) coupled to a suitable
ionization source.

e GC-MS Parameters (Example):

[¢]

Injector Temperature: 250°C.

o

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

Carrier Gas: Helium.

[e]

o

lonization Mode: Electron lonization (El) at 70 eV.

o Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and
characteristic fragment ions.

Mandatory Visualization
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Workflow for Spectroscopic Analysis of 1-(4-Methylbenzyl)azetidine
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Synthesis of 1-(4-Methylbenzyl)azetidine

:

Purification (e.g., Chromatography)

Spectroscopic Analysis

NMR Spectroscopy

(1H, 13C) IR Spectroscopy

Data Interpretation

Structure Validation

Comparative Analysis with Analogs
(1-benzylazetidine, p-xylene)

N\

Final_Report

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis and data interpretation of 1-(4-
Methylbenzyl)azetidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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